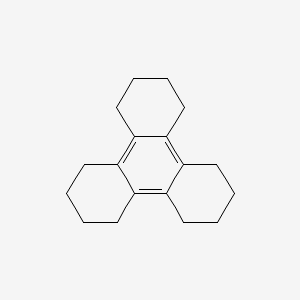

1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene (CAS 1610-39-5) is a C3-symmetric, partially saturated polycyclic hydrocarbon featuring a central aromatic ring fused to three cyclohexane rings. Commercially available at high purities (e.g., >99%), it presents as a stable solid with a melting point of 231–233 °C and excellent solubility in non-polar aliphatic solvents like hexane . In industrial and advanced materials procurement, it is primarily sourced as a rigid structural scaffold and a high-fidelity precursor for the synthesis of ultra-pure triphenylene derivatives, which are critical components in discotic liquid crystals, organic light-emitting diodes (OLEDs), and covalent organic frameworks (COFs) [1]. By offering a pre-assembled, symmetric core, it allows materials scientists to bypass the complex, low-yield trimerization steps associated with raw monomer condensation.

Procuring raw cyclohexanone for in-house trimerization is often viewed as a cost-saving substitute, but this approach routinely fails in practice due to competing aldol condensation pathways that severely depress the yield of the target C3-symmetric trimer and necessitate exhaustive chromatographic purification [1]. Conversely, substituting dodecahydrotriphenylene with fully aromatic triphenylene limits downstream synthetic flexibility; commercial triphenylene is frequently contaminated with trace biphenyls from benzyne trimerization or coal tar extraction, which act as charge traps in electronic applications [2]. Dodecahydrotriphenylene solves both issues: it provides a guaranteed symmetric scaffold ready for controlled functionalization (such as specific ring oxidations) or clean catalytic dehydrogenation, enabling the isolation of ultra-pure, electronics-grade triphenylene via direct sublimation [3].

References

- [1] Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 63(7), 1539-1542 (2014). 'Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions...'

- [2] Organic Syntheses, Coll. Vol. 5, p.1120 (1973); Vol. 40, p.105 (1960). 'Triphenylene.'

- [3] Russian Patent RU2505518C1. 'Method of triphenylene obtaining.' (2014).

Precursor Efficacy for Ultra-Pure Triphenylene Synthesis

For applications requiring electronics-grade triphenylene, the choice of precursor dictates the impurity profile. Direct synthesis via benzyne trimerization (using o-bromoiodobenzene) yields only 53–59% triphenylene and requires steam distillation to remove significant biphenyl by-products[1]. In contrast, utilizing 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene as a precursor for catalytic dehydrogenation (e.g., using Pd/C) enables the direct sublimation of highly pure triphenylene away from the unreacted precursor, eliminating volatile aromatic cross-contaminants entirely [2].

| Evidence Dimension | Target compound yield and impurity profile |

| Target Compound Data | Dodecahydrotriphenylene dehydrogenation: Enables direct sublimation of ultra-pure triphenylene without biphenyl by-products. |

| Comparator Or Baseline | Benzyne trimerization: 53–59% yield, heavily contaminated with biphenyl requiring steam distillation. |

| Quantified Difference | Elimination of biphenyl impurities and avoidance of complex distillation workflows. |

| Conditions | Catalytic dehydrogenation vs. organolithium-mediated benzyne trimerization. |

Ensures the production of defect-free triphenylene cores essential for high-performance OLEDs and discotic liquid crystals.

Processability Advantage Over In-House Monomer Condensation

Buyers often weigh purchasing dodecahydrotriphenylene against synthesizing it in-house from bulk cyclohexanone. However, acid-catalyzed self-condensation of cyclohexanone suffers from poor selectivity, generating a complex mixture of aldol oligomers that drastically reduces the yield of the target dodecahydrotriphenylene and complicates isolation [1]. Procuring >99% assay dodecahydrotriphenylene bypasses this severe synthetic bottleneck, instantly providing the C3-symmetric scaffold necessary for downstream metal-carbonyl complexation or structural rearrangement .

| Evidence Dimension | Process yield and isolation complexity |

| Target Compound Data | Procured Dodecahydrotriphenylene: >99% assay, ready for immediate downstream use. |

| Comparator Or Baseline | In-house Cyclohexanone trimerization: Low target yield due to competing aldol oligomerization, requiring extensive purification. |

| Quantified Difference | Near 100% immediate availability of the symmetric trimer vs. significant mass loss to side-reactions. |

| Conditions | Commercial procurement vs. alkaline/acidic self-condensation of cyclohexanone. |

Eliminates a highly inefficient, low-yield synthetic step, saving significant labor and solvent costs in materials scale-up.

Distinct Reactivity Profile for Scaffold Functionalization

While fully aromatic triphenylene is highly stable and resists selective partial functionalization without harsh electrophilic conditions (often yielding regioisomer mixtures), the saturated outer rings of dodecahydrotriphenylene offer distinct chemical handles. Specifically, dodecahydrotriphenylene undergoes controlled oxidation by peroxytrifluoroacetic acid and boron trifluoride etherate at 0 °C to form specific cross-conjugated cyclohexadienones . Additionally, it readily undergoes Lewis acid-catalyzed (AlCl3) rearrangement in aliphatic solvents like hexane at 20 °C.

| Evidence Dimension | Functionalization pathways |

| Target Compound Data | Dodecahydrotriphenylene: Undergoes controlled oxidation to cross-conjugated cyclohexadienones at 0 °C. |

| Comparator Or Baseline | Triphenylene: Fully aromatic, requires harsh electrophilic substitution prone to poor regiocontrol. |

| Quantified Difference | Access to aliphatic/dienone functionalization pathways unavailable to the fully aromatized analog. |

| Conditions | Peroxytrifluoroacetic acid/BF3 etherate oxidation at 0 °C. |

Provides synthetic chemists with a symmetric aliphatic scaffold for building complex supramolecular architectures that cannot be derived from standard aromatic PAHs.

Solvent Compatibility for Inert-Atmosphere Catalysis

The solubility profile of a precursor dictates the environmental and operational parameters of downstream synthesis. Dodecahydrotriphenylene exhibits excellent solubility in non-polar aliphatic solvents such as hexane, allowing for reactions like AlCl3-mediated hydrogenation and rearrangement to proceed smoothly under inert atmosphere at mild temperatures (20 °C) . In contrast, rigid, fully aromatic comparators like triphenylene possess limited solubility in straight-chain aliphatics, often necessitating the use of halogenated or aromatic solvents (e.g., dichloromethane or toluene) to achieve functional reaction concentrations [1].

| Evidence Dimension | Solubility in benign aliphatic solvents |

| Target Compound Data | Dodecahydrotriphenylene: Highly soluble in hexane. |

| Comparator Or Baseline | Triphenylene: Poorly soluble in hexane; requires halogenated/aromatic solvents. |

| Quantified Difference | Enables the use of hexane/heptane as primary reaction media, avoiding regulatory and disposal burdens of halogenated solvents. |

| Conditions | Standard ambient temperature dissolution for catalytic reactions. |

Lowers solvent disposal costs and aligns with green chemistry mandates by enabling the use of non-halogenated aliphatic solvents during scale-up.

Precursor for Electronics-Grade Triphenylene in OLEDs and Liquid Crystals

Because dodecahydrotriphenylene allows for clean catalytic dehydrogenation and direct sublimation, it is a highly effective starting material for generating the ultra-pure, biphenyl-free triphenylene cores required for discotic liquid crystals and organic electronic devices [1].

Symmetric Scaffold for Supramolecular Chemistry and MOFs

Its pre-formed C3 symmetry and susceptibility to selective oxidation (forming cross-conjugated cyclohexadienones) make it a ready-to-use building block for synthesizing novel ligands used in Metal-Organic Frameworks (MOFs), avoiding the poor regiocontrol associated with functionalizing fully aromatic PAHs .

Development of Bacterial Bioreporters for Long-Chain Alkanes

Leveraging its partially saturated polycyclic structure and specific solubility profile, dodecahydrotriphenylene has been successfully utilized as a substrate to develop new bacterial bioreporters and assays (e.g., using Alcanivorax borkumensis strain SK2) for the environmental detection of long-chain alkanes .